

2-(3-Chlorophenyl)-1,3-dioxolane CAS number 64380-53-6

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-1,3-dioxolane

CAS No.: 64380-53-6

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An In-Depth Technical Guide to **2-(3-Chlorophenyl)-1,3-dioxolane** (CAS 64380-53-6):
Synthesis, Characterization, and Application as a Synthetic Intermediate

Introduction

2-(3-Chlorophenyl)-1,3-dioxolane, with CAS number 64380-53-6, is a heterocyclic organic compound of significant interest to synthetic chemists, particularly in the fields of pharmaceutical and fine chemical development. Structurally, it is a cyclic acetal derived from 3-chlorobenzaldehyde and ethylene glycol. Its primary and most critical role in organic synthesis is to serve as a stable, protected form of the 3-chlorobenzaldehyde functional group.^{[1][2]} The 1,3-dioxolane moiety effectively masks the reactive aldehyde, rendering it inert to a wide range of reagents, especially nucleophiles and bases, under which an unprotected aldehyde would react.^{[3][4]}

This technical guide provides a comprehensive overview of **2-(3-Chlorophenyl)-1,3-dioxolane**, designed for researchers and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis, explore its chemical reactivity and utility as a synthetic intermediate, outline methods for its analytical characterization, and discuss its safety and handling. The causality behind experimental choices is explained throughout, reflecting a synthesis of theoretical principles and practical application.

Physicochemical Properties

The physical and chemical characteristics of **2-(3-Chlorophenyl)-1,3-dioxolane** dictate its handling, storage, and application in synthesis. The compound's structure, featuring a polar dioxolane ring and a nonpolar chlorophenyl group, results in solubility in common organic solvents while being insoluble in water, a trait common to similar structures.[5]

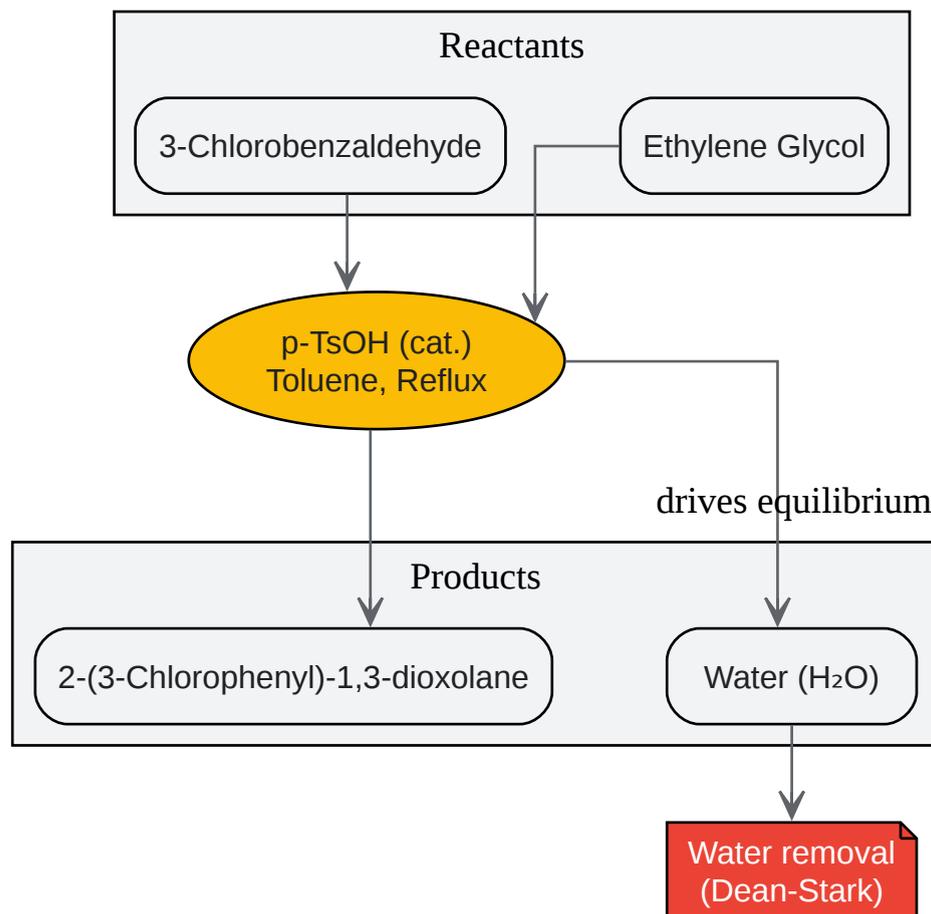
Property	Value	Source(s)
CAS Number	64380-53-6	[6]
Molecular Formula	C ₉ H ₉ ClO ₂	[6]
Molecular Weight	184.62 g/mol	[5][7]
Appearance	Colorless to pale yellow liquid	[5]
Solubility	Soluble in organic solvents such as tetrahydrofuran (THF), dichloromethane, and toluene; insoluble in water.	[5]
Stability	Stable under neutral and basic conditions; sensitive to acid.	[2][3]

Synthesis: Acid-Catalyzed Acetalization

The most direct and widely employed method for synthesizing **2-(3-Chlorophenyl)-1,3-dioxolane** is the acid-catalyzed condensation of 3-chlorobenzaldehyde with ethylene glycol.[4] [8] This reaction is a classic example of acetal formation, a reversible process whose equilibrium must be shifted toward the product for a high yield.

Mechanism and Rationale: The reaction proceeds via protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid), which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable five-membered dioxolane ring. To ensure a high conversion rate, the water generated during the reaction must be continuously removed, typically by azeotropic distillation with a solvent like

toluene using a Dean-Stark apparatus.[4][9] This procedural choice is a direct application of Le Châtelier's principle.



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Caption: Synthesis of **2-(3-Chlorophenyl)-1,3-dioxolane**.

Experimental Protocol: Synthesis

This protocol is a self-validating system where reaction completion is monitored, and product purity is confirmed analytically.

- **Apparatus Setup:** Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
- **Charging Reactants:** To the flask, add 3-chlorobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq), and toluene (approx. 2

mL per mmol of aldehyde).

- Causality: Using an excess of ethylene glycol can help shift the equilibrium but makes purification more challenging. Azeotropic removal of water is the more efficient method for driving the reaction.[8][10]
- Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, collecting in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the flask.
- Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 3-chlorobenzaldehyde spot/peak.
- Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO_3) solution (to neutralize the p-TsOH catalyst), and then with brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure **2-(3-Chlorophenyl)-1,3-dioxolane** as a colorless oil.

Chemical Reactivity and Synthetic Utility

The utility of **2-(3-Chlorophenyl)-1,3-dioxolane** is rooted in the predictable reactivity of the acetal functional group. It provides a robust shield for the aldehyde under conditions that would otherwise transform it.

Stability: The dioxolane ring is highly stable in neutral and basic media. It is inert to Grignard reagents, organolithium reagents, metal hydrides (e.g., LiAlH_4 , NaBH_4), and strong bases (e.g., NaOH , LDA).[3]

Lability (Deprotection): The acetal's most important reaction is its hydrolysis back to the parent aldehyde and ethylene glycol. This is efficiently achieved by treatment with an aqueous acid,

such as dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), often in a co-solvent like acetone or THF to ensure solubility.[2][3]

This stability-lability dichotomy allows for complex, multi-step syntheses where other parts of the molecule can be modified while the aldehyde is safely masked. A common workflow involves protection, reaction at a different site, and subsequent deprotection.



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Caption: General synthetic workflow using aldehyde protection.

Application Example: Ortho-Directed Lithiation

A key application demonstrating the power of this protecting group is in ortho-directed metalation. The chlorine atom on the phenyl ring can direct lithiation to the adjacent C2 position. However, a strong base like n-butyllithium would readily attack an unprotected aldehyde. By protecting the aldehyde as a dioxolane, the ortho-lithiation can proceed, allowing for the introduction of various electrophiles at the C2 position.[1]

Experimental Protocol: Deprotection

- Setup: In a round-bottom flask with a stir bar, dissolve the **2-(3-Chlorophenyl)-1,3-dioxolane** (1.0 eq) in a suitable organic solvent (e.g., acetone or THF).
- Hydrolysis: Add an aqueous solution of a strong acid (e.g., 2M HCl) and stir the mixture at room temperature.
- Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting acetal and the appearance of 3-chlorobenzaldehyde. The reaction is typically complete within a few hours.
- Workup: Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or

dichloromethane.

- Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure to yield the deprotected aldehyde.

Analytical Characterization

Confirming the identity and purity of synthesized **2-(3-Chlorophenyl)-1,3-dioxolane** is crucial. A combination of spectroscopic and chromatographic techniques provides a definitive structural confirmation.

Technique	Expected Signature
^1H NMR	<p>~7.2-7.5 ppm: Multiplets corresponding to the 4 aromatic protons. ~5.8 ppm: A characteristic singlet for the single acetal proton (O-CH-O). ~4.0-4.2 ppm: A multiplet integrating to 4 protons for the ethylene bridge (-OCH₂CH₂O-). [11]</p>
^{13}C NMR	<p>~120-140 ppm: Signals for the 6 aromatic carbons. ~102 ppm: A distinct signal for the acetal carbon (O-CH-O). ~65 ppm: A signal for the two equivalent carbons of the ethylene bridge (-OCH₂CH₂O-). [11]</p>
IR Spectroscopy	<p>~3100-3000 cm^{-1}: C-H stretching (aromatic). ~2900-2800 cm^{-1}: C-H stretching (aliphatic). ~1200-1000 cm^{-1}: Strong C-O stretching bands, characteristic of the acetal group. Absence of a strong C=O stretch (~1700 cm^{-1}) confirms the conversion of the starting aldehyde.</p>
Mass Spectrometry (GC-MS)	<p>Molecular Ion (M^+): A peak at m/z 184 (for ^{35}Cl isotope) and 186 (for ^{37}Cl isotope) in an approximate 3:1 ratio. Fragmentation: Characteristic fragmentation patterns including loss of fragments from the dioxolane ring.</p>

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[12\]](#)
- Instrumentation: Use a gas chromatograph equipped with a standard nonpolar or medium-polarity capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
- Method:
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - MS Detection: Scan in electron ionization (EI) mode over a mass range of m/z 40-400.
- Analysis: The resulting chromatogram will indicate the purity of the sample, while the mass spectrum of the main peak will confirm its molecular weight and identity through its fragmentation pattern.

Biological Context and Potential Applications

While **2-(3-Chlorophenyl)-1,3-dioxolane** is primarily an intermediate, the 1,3-dioxolane ring is a known pharmacophore present in numerous biologically active compounds.[\[13\]](#) Molecules containing this scaffold have demonstrated a wide spectrum of activities, including antifungal, antibacterial, antiviral, and anticancer properties.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Therefore, **2-(3-Chlorophenyl)-1,3-dioxolane** serves as a valuable building block for generating libraries of novel compounds in drug discovery programs. Its utility in constructing complex molecules makes it a key starting material for synthesizing potential therapeutic agents.[\[5\]](#)[\[16\]](#)[\[17\]](#)

Safety and Handling

Specific safety data for **2-(3-Chlorophenyl)-1,3-dioxolane** is not extensively documented. Therefore, precautions must be based on the known hazards of its constituent parts and related molecules, such as chlorinated aromatic compounds and 1,3-dioxolane.[5] The parent compound, 1,3-dioxolane, is a flammable liquid and can cause eye irritation.[18] Chlorinated aromatic compounds can be irritants and may have long-term health effects.

General Precautions:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]
- Fire Safety: Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.[19]
- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Wash hands thoroughly after handling.[16][19]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

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